molecular formula C25H14BrCl B13647504 2-Bromo-2'-chloro-9,9'-spirobi[fluorene]

2-Bromo-2'-chloro-9,9'-spirobi[fluorene]

Katalognummer: B13647504
Molekulargewicht: 429.7 g/mol
InChI-Schlüssel: WACBNQHQGKZXMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-2’-chloro-9,9’-spirobi[fluorene] is a chemical compound with the molecular formula C25H14BrCl and a molecular weight of 429.74 g/mol . It is a derivative of spirobi[fluorene], characterized by the presence of bromine and chlorine atoms at specific positions on the fluorene rings. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-chloro-9,9’-spirobi[fluorene] typically involves the bromination and chlorination of spirobi[fluorene]. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of 2-Bromo-2’-chloro-9,9’-spirobi[fluorene] involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-2’-chloro-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirobi[fluorene] derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

2-Bromo-2’-chloro-9,9’-spirobi[fluorene] has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Bromo-2’-chloro-9,9’-spirobi[fluorene] involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in determining the compound’s reactivity and binding affinity. The spirobi[fluorene] core provides structural stability and influences the compound’s electronic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-9,9’-spirobi[fluorene]
  • 2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]
  • 2-Chloro-9,9’-spirobi[fluorene]

Uniqueness

2-Bromo-2’-chloro-9,9’-spirobi[fluorene] is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical and physical properties. This dual substitution pattern enhances its versatility in various chemical reactions and applications compared to its mono-substituted counterparts .

Eigenschaften

Molekularformel

C25H14BrCl

Molekulargewicht

429.7 g/mol

IUPAC-Name

2'-bromo-2-chloro-9,9'-spirobi[fluorene]

InChI

InChI=1S/C25H14BrCl/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H

InChI-Schlüssel

WACBNQHQGKZXMF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)Br)C=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.